

# chemical structure and properties of Y-33075

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An In-depth Technical Guide to Y-33075

#### Introduction

Y-33075, also known by its synonym Y-39983, is a potent and selective small molecule inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2][3][4] Developed as a derivative of the earlier ROCK inhibitor Y-27632, Y-33075 exhibits significantly greater potency. [1][4] Its ability to modulate the ROCK signaling pathway has made it a valuable research tool in various fields, including cell biology, neuroscience, and ophthalmology. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of Y-33075.

## **Chemical Structure and Physicochemical Properties**

**Y-33075** is a benzamide derivative with the IUPAC name 4-[(1R)-1-aminoethyl]-N-1H-pyrrolo[2,3-b]pyridin-4-yl-benzamide.[5] Its chemical and physical properties are summarized in the table below.

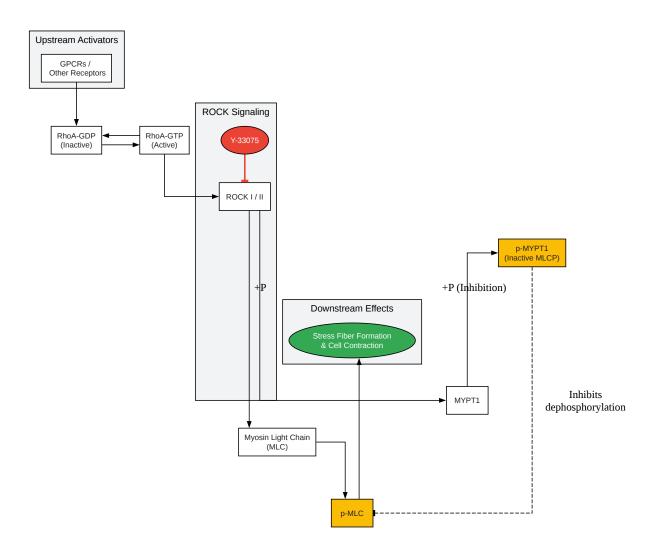


Property	Value	Reference	
Synonyms	Y-39983, RKI-983, SNJ-1656	[1][5][6][7]	
CAS Number	199433-58-4	[1][3][5]	
Molecular Formula	C16H16N4O	[1][3][5]	
Molecular Weight	280.33 g/mol [1][3][5]		
Appearance	White to off-white solid [1]		
SMILES	O=C(NC1=C2C(NC=C2)=NC= C1)C3=CC=C(INVALID- [1][5] LINKC)C=C3		
Solubility	Soluble in DMSO (50 mg/mL); Insoluble in water	[1][8]	
Storage	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (2 years), -20°C (1 year)	[1]	

# **Mechanism of Action and Signaling Pathway**

Y-33075 exerts its biological effects primarily through the inhibition of the Rho-associated coiled-coil forming protein kinases, ROCK1 and ROCK2.[9] The RhoA-ROCK pathway is a critical regulator of cell shape, motility, and contraction through its effects on the actin cytoskeleton.[9][10] Upon activation by the small GTPase RhoA, ROCK phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1).[7][11] Phosphorylation of MLC promotes actin-myosin interaction and stress fiber formation, leading to cellular contraction.[10][12] By inhibiting ROCK, Y-33075 prevents these phosphorylation events, resulting in reduced cellular contractility and disassembly of stress fibers.[11]





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Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Y-33075.



## **Quantitative Biological Data**

**Y-33075** is highly potent against ROCK and shows selectivity over other kinases like Protein Kinase C (PKC) and Calmodulin-dependent protein kinase II (CaMKII).[1][5][13]

Table 1: Kinase Inhibitory Activity

Target Kinase	IC <sub>50</sub>	Reference	
ROCK	3.6 nM	[1][2][3][13]	
PKC	420 nM (0.42 μM)	[1][3][13]	

| CaMKII | 810 nM (0.81 μM) |[1][3][13] |

The functional potency of **Y-33075** has been demonstrated in various cellular and tissue-based assays. It is consistently shown to be approximately 10-fold more potent than the related inhibitor, Y-27632.[9][10][14][15]

Table 2: Functional Effects of Y-33075



Biological Effect	Model System	Observations	Reference
Inhibition of Cell Contraction	Human (TWNT-4) & Murine Hepatic Stellate Cells (HSCs)	Significantly inhibits contraction at concentrations from 100 nM to 10 µM. ~10-fold more potent than Y-27632.	[9][14][15]
Reduction of Intraocular Pressure (IOP)	Rabbits & Monkeys	Topical administration (≥0.01%) significantly lowers IOP.	[1][5]
Axonal Regeneration	Rat Retinal Ganglion Cells (RGCs)	Increases the number of regenerating axons at 100 µM.	[1][5]
Neurite Extension	Retinal Ganglion Cells (RGCs)	Promotes neurite extension at 10 μM.	[1][2]
Neuroprotection	Rat Retinal Explants	Significantly improves RGC survival at 50 μM.	[16]
Anti-inflammatory Effects	Rat Retinal Explants	Reduces microglial activation and astrogliosis.	[16]
Inhibition of Fibrogenesis	Human & Murine HSCs	Reduces expression of fibrotic markers (e.g., Col1a1).	[14][17]

| Inhibition of Proliferation | Human & Murine HSCs | Decreases proliferation at concentrations of 100 nM and above. |[12][15] |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of key experimental protocols involving **Y-33075**.



### **In Vitro Kinase Assays**

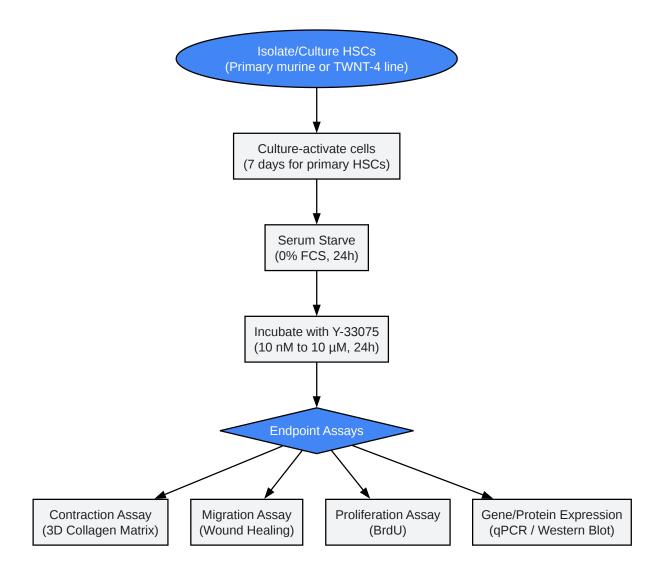
Objective: To determine the 50% inhibitory concentration (IC<sub>50</sub>) of **Y-33075** against specific kinases.

- PKC Kinase Assay Protocol:
  - Reaction Mixture: Prepare a 100 μL reaction mixture in 20 mM MOPS buffer (pH 7.5) containing 10 ng/mL PKC, 1 μM [y-<sup>32</sup>P] ATP, 20 μM PKC substrate, 0.1 mg/mL BSA, 10 mM DTT, 10 mM β-glycerophosphate, 50 μM Na<sub>3</sub>VO<sub>4</sub>, 2 mM CaCl<sub>2</sub>, 20 μg/mL phosphatidyl-l-serine, and 10 mM MgCl<sub>2</sub>.[1]
  - Inhibitor Addition: Add various concentrations of Y-33075 to the reaction mixture.
  - Incubation: Incubate at room temperature for 30 minutes.[1]
  - Termination & Measurement: The specific method for termination and measurement of incorporated radioactivity (e.g., phosphocellulose filter binding) is required to quantify kinase activity.[1]
- CaMKII Kinase Assay Protocol:
  - Reaction Mixture: Prepare a 100 µL reaction mixture in 20 mM MOPS buffer (pH 7.5) containing 125 U/mL CaMKII, 1 µM [y-<sup>32</sup>P] ATP, 10 µM calmodulin, 20 µM CaMKII substrate, 0.2 mg/mL BSA, 0.5 mM DTT, 0.1 mM β-glycerophosphate, 50 µM Na<sub>3</sub>VO<sub>4</sub>, 1 mM CaCl<sub>2</sub>, and 5 mM MgCl<sub>2</sub>.[1]
  - Inhibitor Addition: Add various concentrations of Y-33075.
  - Incubation: Incubate at room temperature for 30 minutes.[1]
  - Termination: Stop the reaction by adding 100 μL of 0.7% phosphoric acid.[1]
  - Measurement: Transfer 160 μL to a Multiscreen-PH plate with a phosphocellulose filter.
     Wash the filter to remove unbound ATP and measure the radioactivity of the substrate-bound <sup>32</sup>P using a liquid scintillation counter.[1][13]



### **Hepatic Stellate Cell (HSC) Functional Assays**

The following workflow was used to assess the effects of **Y-33075** on primary murine and human immortalized HSCs.[9][14]



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**Caption:** Experimental workflow for assessing **Y-33075** effects on Hepatic Stellate Cells.

- Cell Culture and Treatment:
  - Primary HSCs from FVB/NJ mice are isolated via a two-step collagenase/pronase perfusion followed by density gradient centrifugation.[9]



- Cells (primary or the human TWNT-4 line) are culture-activated on plastic dishes.[9][10]
- Prior to experiments, cells are serum-starved for 24 hours.[9]
- Cells are then incubated with Y-33075 (or Y-27632 as a comparator) at concentrations ranging from 10 nM to 10 μM for 24 hours.[9][12]
- Contraction Assay:
  - HSCs are embedded within a 3D collagen matrix.
  - The matrix is released from the culture dish, and the area of the gel is measured after 24 hours of incubation with Y-33075 to quantify contraction.[9][10]
- Western Blotting:
  - Cell lysates are prepared in Laemmli buffer, boiled, and separated on an 8-12% PAGE gel.
     [14]
  - Proteins are transferred to a PVDF membrane.
  - Blots are blocked and incubated overnight with primary antibodies (e.g., for phosphorylated MLC, total MLC, αSMA, Col1a1).[9][14]
  - After incubation with fluorescently-labeled secondary antibodies, signals are detected using a near-infrared scanner.[14]

### **Summary**

Y-33075 is a highly potent and selective ROCK inhibitor that serves as a critical tool for investigating cellular processes regulated by the RhoA/ROCK signaling pathway. With an  $IC_{50}$  in the low nanomolar range, it is significantly more potent than its predecessor, Y-27632.[1][14] Its demonstrated efficacy in reducing cell contraction, promoting axonal regeneration, lowering intraocular pressure, and exerting neuroprotective effects underscores its therapeutic potential and its importance in basic and preclinical research.[1][5][12][16] The detailed protocols and quantitative data provided herein offer a valuable resource for researchers and drug development professionals working with this compound.



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